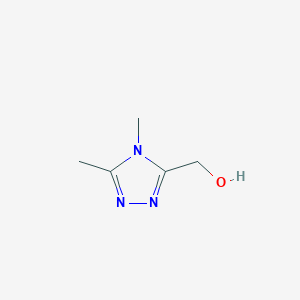

(4,5-二甲基-4H-1,2,4-三唑-3-基)甲醇

描述

“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” consists of a 1,2,4-triazole ring with two methyl groups attached at positions 4 and 5, and a methanol group attached at position 3 . The InChI code for this compound is 1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a solid compound with a melting point of 163-164°C .科学研究应用

光谱研究

人们对相关三唑基化合物的分子组织进行了广泛的光谱研究,以了解其分子结构在不同溶剂中如何相互作用和表现。例如,4-([1,2,4]三唑并[4,3-a]吡啶-3-基)-6-甲基苯-1,3-二醇的光谱研究揭示了当溶解在甲醇和丙醇-2 中时分子组织的变化,根据溶剂类型展示了单体和聚集体等不同形式 (Matwijczuk 等人,2018)。

催化

三(三唑基)甲醇衍生物已被证明作为催化剂中的配体非常有效。例如,通过三联 Cu(I) 催化的炔烃-叠氮化物 1,3-偶极环加成制备了三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体,并发现它是 Huisgen 1 的出色催化剂,3-偶极环加成,展示了三唑基甲醇结构在合成化学中的多功能性 (Ozcubukcu 等人,2009)。

合成方法

三唑基甲醇骨架已被用于开发新的合成途径。例如,通过 Bohlmann-Rahtz 杂环化反应合成二甲基磺酰胺酸盐代表了三唑基衍生物在生产生物相关分子中的复杂应用 (Bagley 等人,2005)。

甲醇生产和利用

最简单的醇,甲醇,是各种化学合成和能源技术的核心。甲醇生产和利用的研究突出了甲醇作为更复杂化合物的基石和作为潜在清洁燃料的重要性。例如,由 CO2 和 H2 合成甲醇是重要的研究领域,因为它有可能减少 CO2 排放,并在膜反应器技术中发挥氢气生成的作用 (Dalena 等人,2018)。

安全和危害

未来方向

The future directions for research on “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications, particularly in the field of medicinal chemistry. The development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

It’s worth noting that triazole derivatives have been widely studied for their antimicrobial and anticancer properties . They are known to interact with various enzymes and proteins, disrupting their normal function .

Mode of Action

For instance, some triazole derivatives inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This inhibition disrupts the normal function of the target, leading to the observed biological effects .

Biochemical Pathways

For example, some triazole derivatives have been found to exhibit antimicrobial activities, suggesting they may interfere with essential microbial processes .

Result of Action

Some triazole derivatives have been found to possess good or moderate antimicrobial activities and cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell growth.

属性

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSEWOAGPULMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)

![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)